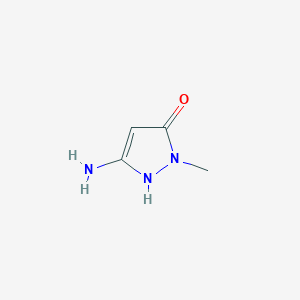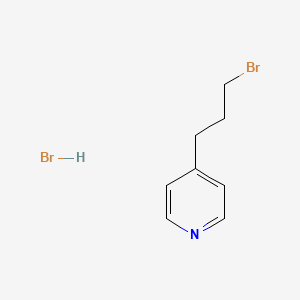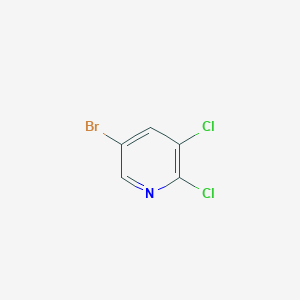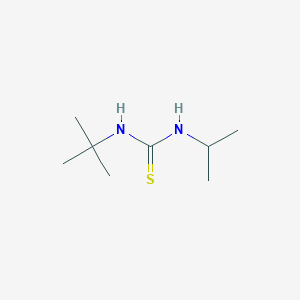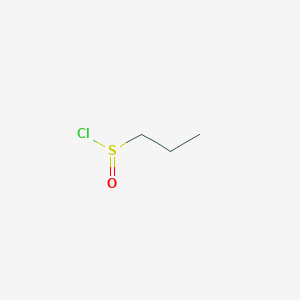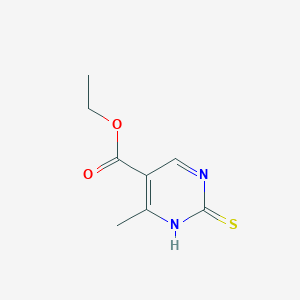
2-氨基-4-氯苯甲酰胺
概述
描述
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of N-(8-Isopropyl-nortropan-3-β-yl)-2-methoxy-4-amino-5-chlorobenzamide has been achieved, and its structure was elucidated using various spectroscopic methods . Another study reports the preparation of a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which were evaluated for their gastrokinetic activity . These synthetic approaches could be relevant for the synthesis of 2-Amino-4-chlorobenzamide by analogy.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal and molecular structures of the synthesized compounds are often determined by X-ray diffraction, IR, 1H NMR, and 13C NMR methods . The conformation of the rings and the position of substituents can significantly influence the properties and reactivity of these molecules.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For example, the oxidative difunctionalization of 2-amino-4H-pyrans has been explored, which involves the migration of an amino group and the addition of alkoxy groups . This type of reactivity could be extrapolated to the chemical behavior of 2-Amino-4-chlorobenzamide under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The tautomeric forms of quinazoline-4-thiones derived from benzamides have been discussed based on their spectroscopic data . Additionally, the identification of an amidase enzyme that initiates the biodegradation of 2,6-dichlorobenzamide (BAM) in Aminobacter sp. MSH1 suggests that certain benzamide derivatives can be biodegraded by specific bacterial enzymes . This could have implications for the environmental fate of 2-Amino-4-chlorobenzamide.
科学研究应用
胃动力药物开发
已经研究了2-氨基-4-氯苯甲酰胺衍生物作为胃动力药物的潜力。加藤等人(1992年)和(1995年)的研究探索了一系列2-取代的4-氨基-5-氯苯甲酰胺,鉴定出一些具有强效胃动力活性的衍生物,与甲氧氯普胺等现有药物相当(Kato et al., 1992),(Kato et al., 1995)。
光降解研究
已经显示了某些药物如莫克洛贝胺的光降解会产生2-氨基-4-氯苯甲酰胺作为降解产物。Skibiński和Komsta(2012年)使用了高级分析方法如UHPLC/MS/MS来在他们的降解研究中鉴定这种化合物(Skibiński & Komsta,2012年)。
5-羟色胺-3受体拮抗剂研究
原田等人(1995年)的研究深入探讨了2-烷氧基-4-氨基-5-氯苯甲酰胺衍生物的合成,评估了它们对5-羟色胺-3(5-HT3)受体的拮抗活性。其中一些衍生物显示出显著的5-HT3受体拮抗活性,而不影响5-HT4受体,突显了它们在进一步药理学开发中的潜力(Harada et al., 1995)。
环境安全和水解
卢等人(2004年)研究了相关化合物2-氯苯甲酰胺的环境安全性。他们开发了一个用于预测其在环境中的峰值浓度的模型,这对于评估类似2-氨基-4-氯苯甲酰胺等相关化合物的安全性至关重要(Lu, Zhou, & Liu, 2004)。
安全和危害
2-Amino-4-chlorobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard classifications: Acute Tox. 4 Oral, Eye Irrit. 2, Skin Sens. 1 . Precautionary measures include avoiding eye and skin contact, and not ingesting the compound .
属性
IUPAC Name |
2-amino-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEJYHVIYJFNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495035 | |
| Record name | 2-Amino-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chlorobenzamide | |
CAS RN |
5900-59-4 | |
| Record name | 2-Amino-4-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5900-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chlorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


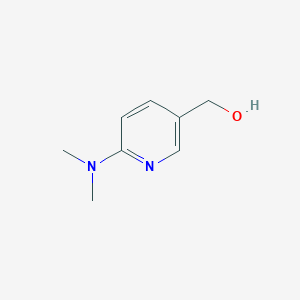
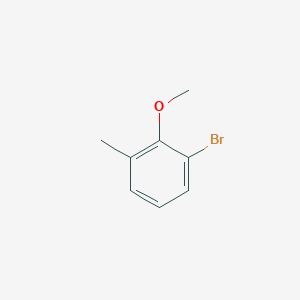

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

